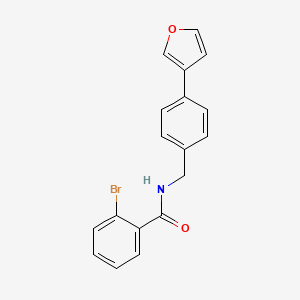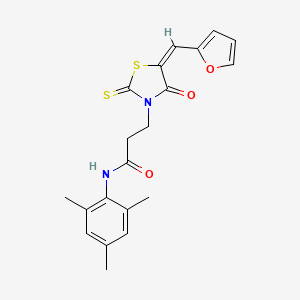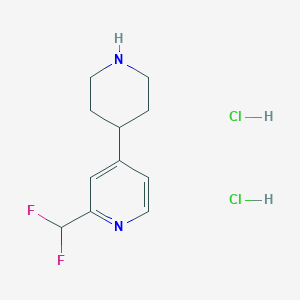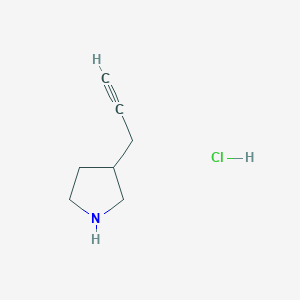
2-bromo-N-(4-(furan-3-yl)benzyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-bromo-N-(4-(furan-3-yl)benzyl)benzamide” is a complex organic compound. It contains a benzamide group, which is an amide derived from benzoic acid, and a furan group, which is a heterocyclic compound consisting of a five-membered aromatic ring with four carbon atoms and one oxygen .
Synthesis Analysis
The synthesis of such compounds typically involves reactions at the benzylic position, which can include free radical bromination, nucleophilic substitution, and oxidation . The exact synthesis process for this specific compound isn’t available in the retrieved data.Molecular Structure Analysis
The molecular structure of “this compound” is complex due to the presence of multiple functional groups. The benzamide group consists of a benzene ring attached to an amide group, and the furan group is a five-membered ring with four carbon atoms and one oxygen .Chemical Reactions Analysis
Reactions involving “this compound” would likely occur at the benzylic position, which is the carbon adjacent to the benzene ring. These reactions can include free radical bromination, nucleophilic substitution, and oxidation .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its molecular structure. The presence of the benzamide and furan groups would likely influence its solubility, reactivity, and other properties .Scientific Research Applications
Efficient Synthesis and Substitution Applications
A study by Gill et al. (2008) presents an efficient method for the synthesis of 2-bromo-3-aroyl-benzo[b]furans, utilizing readily accessible precursors. This approach leverages the 2-bromo group as a versatile synthetic handle, facilitating both palladium-mediated couplings and direct nucleophilic substitutions. This enables the production of a wide range of 2-substituted-3-aroyl-benzo[b]furans, demonstrating the compound's utility in diverse synthetic applications G. Gill, D. Grobelny, J. Chaplin, B. Flynn, 2008.
Structural Characterization and Reactivity
Aleksandrov and El’chaninov (2017) explored the synthesis and reactivity of 2-(furan-2-yl)benzo[e][1,3]benzothiazole, highlighting the steps involving coupling, treatment with P2S5, and oxidation processes. This research underscores the structural versatility and reactivity of furan-containing compounds, paving the way for further functionalization and application in more complex chemical syntheses А. Aleksandrov, М. М. El’chaninov, 2017.
Advanced Materials and Pharmacological Potential
Research into the crystal structure of related furan-amide compounds, as conducted by Galešić and Vlahov (1990), provides insight into the molecular geometry and potential interactions that could influence material properties or biological activity. Their work on 5-(p-bromophenyl)-N,N-bis(2-chloroethyl)-2-furamide contributes to understanding the structural basis for the biological and pharmacological activities of "N-mustards," a class of compounds known for their potential therapeutic applications N. Galešić, A. Vlahov, 1990.
Photochemical Routes to Benzo[b]furans
Protti, Fagnoni, and Albini (2012) introduced a one-step metal-free photochemical method for synthesizing 2-substituted benzo[b]furans from 2-chlorophenol derivatives and terminal alkynes. This environmentally friendly procedure highlights the potential of using light-induced reactions to create valuable furan derivatives, expanding the toolbox for synthesizing complex organic compounds S. Protti, M. Fagnoni, A. Albini, 2012.
Mechanism of Action
Target of Action
It’s known that benzylic compounds often interact with various enzymes and receptors in the body, influencing their function .
Mode of Action
The compound likely undergoes reactions at the benzylic position, involving free radical bromination, nucleophilic substitution, and oxidation . In the initiating step, N-bromosuccinimide (NBS) loses the N-bromo atom, leaving behind a succinimidyl radical (S·). This radical then removes a hydrogen atom to form succinimide (SH). The resulting benzylic radical can then react with NBS to form the brominated compound .
Biochemical Pathways
The compound’s interactions at the benzylic position suggest it may influence pathways involving enzymes and receptors that interact with benzylic compounds .
Properties
IUPAC Name |
2-bromo-N-[[4-(furan-3-yl)phenyl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrNO2/c19-17-4-2-1-3-16(17)18(21)20-11-13-5-7-14(8-6-13)15-9-10-22-12-15/h1-10,12H,11H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJBOKGJLSQJAIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC2=CC=C(C=C2)C3=COC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 2-[2-(furan-2-carbonylimino)-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2964752.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-5-((4-fluorobenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide](/img/structure/B2964756.png)

![(E)-N-(7-ethyl-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)-3-methylisoxazole-5-carboxamide](/img/structure/B2964758.png)
![4-[[1-[(2,6-Dichlorophenyl)methyl]benzimidazol-2-yl]methyl]morpholine](/img/structure/B2964759.png)
![N1-(3-morpholinopropyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2964760.png)
![(2-Methylimidazo[1,2-a]pyridin-3-yl)(4-(thiophen-3-ylmethyl)piperazin-1-yl)methanone hydrochloride](/img/structure/B2964764.png)
![5-[(2-methylphenoxy)methyl]-N-(2-methylphenyl)furan-2-carboxamide](/img/structure/B2964769.png)
